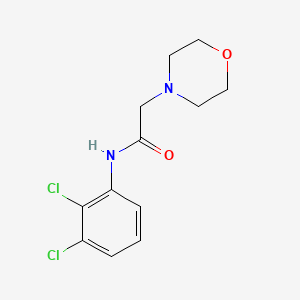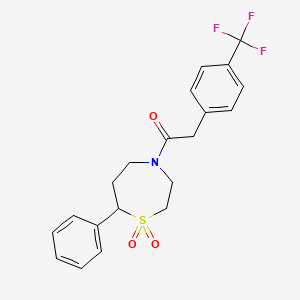
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide, also known as DCMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMMA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 307.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Selective σ1 Receptor Ligand with Antinociceptive Effect
One study focused on a compound closely related to N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide, designed to target σ1 receptors. The compound demonstrated high σ1 receptor affinity and selectivity, which was significantly more pronounced for σ1 than σ2 receptors. It showed potential in treating inflammatory pain through its antinociceptive effects, as evidenced by the reduction in formalin-induced nociception when administered peripherally or intrathecally (Navarrete-Vázquez et al., 2016).
Antifungal Agents
Another research application involved 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which displayed fungicidal activity against Candida and Aspergillus species. These compounds were noted for their improved plasmatic stability and broad antifungal activity, indicating potential as antifungal agents (Bardiot et al., 2015).
Neuroprotective Efficacy in Japanese Encephalitis
A novel anilidoquinoline derivative, structurally related to N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide, exhibited significant antiviral and antiapoptotic effects in vitro, showing potential as a therapeutic agent in treating Japanese encephalitis. This compound reduced viral load and improved survival rates in infected mice, indicating its neuroprotective efficacy (Ghosh et al., 2008).
Anticonvulsant Activity
Further research has been conducted on benzothiazole derivatives containing the acetamido pharmacophore, which demonstrated promising anticonvulsant properties. These compounds were synthesized and characterized, with specific derivatives showing potential as lead anticonvulsant agents after in vivo testing (Amir et al., 2011).
Corrosion Inhibition
Additionally, N-[morpholin-4-yl(phenyl)methyl]acetamide has been investigated for its corrosion inhibitory effects on mild steel in hydrochloric acid medium. The study highlighted its high inhibition efficiency and potential application in protecting metals from corrosion (Nasser & Sathiq, 2016).
Antimicrobial Activity
Compounds related to N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide have also been synthesized and tested for antimicrobial activity. A study involving novel 2-(alkylamino) acetamides showed that these compounds exhibited significant antimicrobial properties, highlighting their potential in combating microbial infections (Gul et al., 2017).
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(12(9)14)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBZLMCARLWAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2987659.png)
![N-[[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide](/img/structure/B2987660.png)


![1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2987668.png)
![3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2987670.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2987671.png)
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutanecarboxamide](/img/structure/B2987672.png)
![N-(2,6-dimethylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2987674.png)
